molecular formula C12H12N2O B1373447 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone CAS No. 1188263-60-6

1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone

Cat. No. B1373447
CAS RN: 1188263-60-6
M. Wt: 200.24 g/mol
InChI Key: NOKBKNYKUSDAPF-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone, also known as 1-benzyl-pyrazol-4-one, is a synthetic organic compound used in a variety of scientific research applications. It is a white solid, with a molecular weight of 205.25 g/mol, and a melting point of 153-155°C. It is soluble in methanol, ethanol, and acetone, and is insoluble in water.

Scientific Research Applications

Antimicrobial Activity

1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone and its derivatives have shown promising results in antimicrobial activities. Compounds with similar structures have been evaluated for their effectiveness against various microorganisms, including gram-positive and gram-negative bacteria, as well as strains of fungi. Significant antimicrobial activity has been observed in certain synthesized compounds against these microorganisms (Desai, Pandya, & Vaja, 2017).

Molecular Structure and Analysis

Studies have also been conducted on the molecular structure and vibrational frequencies of related compounds. The stability, charge transfer, and reactivity of these molecules are explored through various spectroscopic techniques and molecular docking studies. This research provides insights into the electronic properties and potential applications in nonlinear optics (Mary et al., 2015).

Crystal Structure and Electronic Properties

The crystal structure of 1-(1H-pyrazol-4-yl)ethanone, a compound with a closely related structure, has been analyzed. Studies have detailed the intermolecular interactions and the stacking of molecules in the solid state, providing valuable information on the material's properties and potential applications (Frey, Schoeller, & Herdtweck, 2014).

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of new classes of compounds containing the pyrazole moiety and evaluating their biological activities. These activities include antifungal and antibacterial properties, offering potential applications in developing new antimicrobial agents (Suram et al., 2017).

Antitubercular Activity

Compounds related to 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone have been synthesized and evaluated for their anti-tubercular activity. Some derivatives have shown increased potency against Mycobacterium tuberculosis, suggesting potential therapeutic applications in tuberculosis treatment (Venugopal, Sundararajan, & Choppala, 2020).

properties

IUPAC Name

1-(1-benzylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKBKNYKUSDAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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